molecular formula C23H18ClN3O2S B4913938 4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B4913938
M. Wt: 435.9 g/mol
InChI Key: DYCSCZILRYQBAI-UHFFFAOYSA-N
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Description

4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties

Preparation Methods

The synthesis of 4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common method involves the use of 2-aminophenol as a precursor . The synthetic route includes the following steps:

    Formation of Benzoxazole Core: The reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole core.

    Introduction of Substituents:

    Formation of the Carbamothioyl Group: The reaction of the benzoxazole derivative with isothiocyanates to form the carbamothioyl group.

    Final Coupling: The coupling of the benzoxazole derivative with 4-chlorobenzoyl chloride to form the final compound.

Industrial production methods may involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to improve yield and efficiency .

Chemical Reactions Analysis

4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Mechanism of Action

The mechanism of action of 4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . It also interacts with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamothioyl group, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c1-2-14-3-12-20-19(13-14)26-22(29-20)16-6-10-18(11-7-16)25-23(30)27-21(28)15-4-8-17(24)9-5-15/h3-13H,2H2,1H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCSCZILRYQBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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